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Introduction

PF-06726304 is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a
histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex
2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a
key epigenetic modification that leads to transcriptional repression. Dysregulation of EZH2
activity is implicated in the pathogenesis of various cancers, including non-Hodgkin's
lymphoma. PF-06726304 inhibits both wild-type and mutant forms of EZH2, leading to a
reduction in global H3K27me3 levels, de-repression of target genes, and subsequent inhibition
of tumor cell proliferation.[1][2][3] This document provides detailed application notes and
protocols for the use of PF-06726304 in in vivo mouse models, with a focus on dosing,
administration, and evaluation of efficacy and pharmacodynamics.

Data Presentation

The following table summarizes the quantitative data for PF-06726304 from in vivo studies in a
diffuse large B-cell ymphoma (DLBCL) xenograft mouse model (Karpas-422).
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Parameter

30 mgl/kg

100 mg/kg

200 mgl/kg

300 mgl/kg

Administration

Route

Oral

Oral

Oral

Oral

Dosing Schedule

BID (Twice Dalily)

BID (Twice Daily)

BID (Twice Daily)

BID (Twice Daily)

Treatment
] 20 Days 20 Days 20 Days 20 Days
Duration
Female SCID Female SCID Female SCID Female SCID
Mouse Model ] . . .
Beige Beige Beige Beige
Karpas-422 Karpas-422 Karpas-422 Karpas-422
Tumor Model
(DLBCL) (DLBCL) (DLBCL) (DLBCL)
Effi Dose-dependent  Dose-dependent  Tumor growth Sustained tumor
icac
Y antitumor activity  antitumor activity  inhibition regression
o Significant ] )
Reduction in o Robust reduction ~ Robust reduction
Pharmacodynam reduction in o o
) intratumoral ) in intratumoral in intratumoral
ics intratumoral
H3K27me3 H3K27me3 H3K27me3
H3K27me3
o No significant No significant
Toxicity Not reported Not reported

toxicity observed

toxicity observed

Note: Specific quantitative values for tumor growth inhibition (TGI) and pharmacokinetic

parameters are not publicly available in the primary literature. The efficacy is described

qualitatively based on the available data.[1][2][4]

Signaling Pathway
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Caption: Mechanism of action of PF-06726304 in inhibiting the EZH2 signaling pathway.

Experimental Protocols
Formulation of PF-06726304 for Oral Administration

Materials:

+ PF-06726304 powder
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e Dimethyl sulfoxide (DMSO)

» Polyethylene glycol 300 (PEG300)
e Tween-80

e Saline (0.9% NaCl)

 Sterile microcentrifuge tubes

» Vortex mixer

Protocol:

e Prepare a stock solution of PF-06726304 in DMSO (e.g., 10 mg/mL). Ensure the powder is
completely dissolved by vortexing.

o For a final dosing solution, prepare the vehicle by mixing the components in the following
ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

e Add the required volume of the PF-06726304 stock solution to the vehicle to achieve the
desired final concentration for dosing (e.g., for a 10 mg/kg dose in a 20g mouse with a
dosing volume of 10 mL/kg, the final concentration would be 1 mg/mL).

» Vortex the final formulation thoroughly to ensure a homogenous suspension.

o Prepare the formulation fresh daily.

Karpas-422 Xenograft Mouse Model

Materials:

Karpas-422 human diffuse large B-cell lymphoma cell line

RPMI-1640 medium with supplements (e.g., 10% FBS, 1% penicillin-streptomycin)

Matrigel (optional, can improve tumor take rate)

6-8 week old female SCID beige mice

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b610004?utm_src=pdf-body
https://www.benchchem.com/product/b610004?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Sterile PBS

e Syringes and needles (27G or smaller)
o Calipers

Protocol:

e Culture Karpas-422 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5%
Co2.

e Harvest cells during the exponential growth phase. Wash the cells twice with sterile PBS.

e Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x
1076 cells per 100 pL.

e Subcutaneously inject 100 uL of the cell suspension into the right flank of each mouse.
o Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.

e Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into
treatment and control groups.

o Measure tumor volume regularly (e.g., 2-3 times per week) using calipers with the formula:
Tumor Volume = (Length x Width?) / 2.

e Monitor the body weight of the mice as a general indicator of toxicity.

In Vivo Dosing and Efficacy Evaluation

Protocol:

o Administer PF-06726304 or vehicle control orally via gavage at the desired dose and
schedule (e.g., 200 mg/kg, BID). The volume of administration is typically 10 mL/kg.

» Continue treatment for the specified duration (e.g., 20 days).

e Monitor tumor growth and body weight throughout the study.
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e At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic
analysis.

 Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor
volume of treated group / Mean tumor volume of control group)] x 100.

Visualizations
Experimental Workflow
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Caption: Experimental workflow for evaluating PF-06726304 in a xenograft mouse model.
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Dosage Selection Logic
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l
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Further Studies
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Caption: Logical flowchart for selecting an appropriate dosage of PF-06726304 for in vivo
studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for PF-06726304 in In
Vivo Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610004#pf-06726304-dosage-for-in-vivo-mouse-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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